

# Comparative Docking Analysis of Indole-Aniline Derivatives as Potential Kinase Inhibitors

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## Compound of Interest

Compound Name: 3-(1H-indol-2-yl)aniline

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A detailed in-silico examination of a series of 2-(3-(1H-indol-2-yl)-1H-1,2,4-triazol-5-yl)aniline derivatives reveals significant potential for targeting key protein kinases involved in cancer progression. This guide provides a comparative overview of their molecular docking performance against Epidermal Growth Factor Receptor (EGFR) and Rearranged during Transfection (RET) kinases, offering insights into their structure-activity relationships and therapeutic promise.

A recent study explored a series of novel compounds, with a notable derivative, 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline (referred to as compound a5), demonstrating high binding affinity to both EGFR and RET kinases<sup>[1]</sup>. This finding suggests that the indole-aniline scaffold, linked by a triazole ring, represents a promising framework for the design of potent kinase inhibitors.

## Data Presentation: Docking Performance

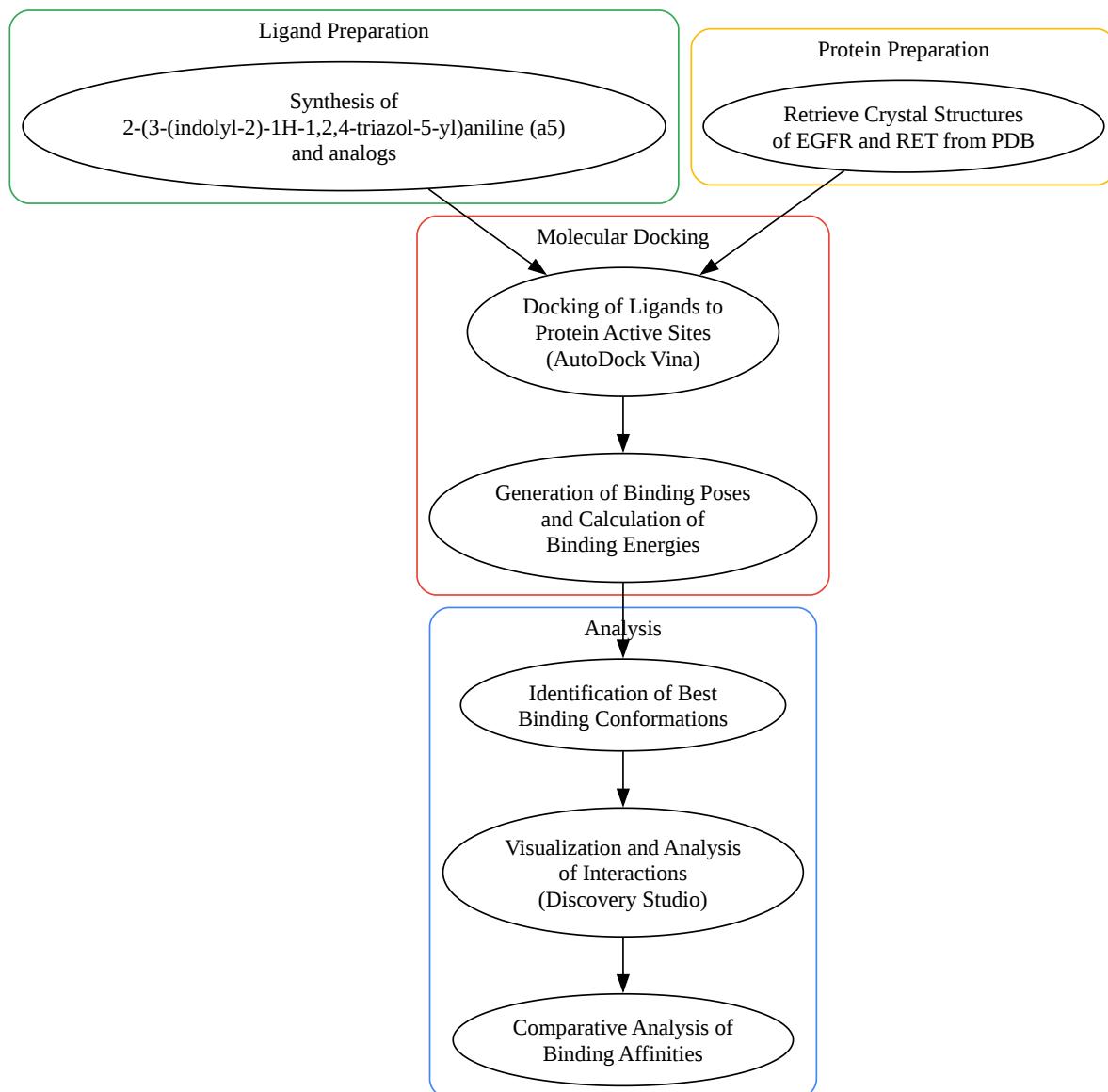
The in-silico analysis of compound a5 and its analogues against the crystal structures of EGFR and RET revealed varying binding energies, indicating differences in their inhibitory potential. The docking scores, which represent the binding affinity in kcal/mol, are summarized in the table below. A more negative value signifies a stronger predicted interaction.

Compound ID	Target Protein	Binding Energy (kcal/mol)
a5	EGFR	-9.7
a5	RET	-8.7
Vandetanib (Standard)	EGFR	-
Vandetanib (Standard)	RET	-
Gefitinib (Standard)	EGFR	-
Gefitinib (Standard)	RET	-

Note: The original study compared the binding energies of the synthesized compounds with standard drugs Vandetanib and Gefitinib, however, the specific binding energy values for the standards were not provided in the abstract.

## Experimental Protocols

The molecular docking studies were conducted using the AutoDock Vina software. The three-dimensional crystal structures of the target proteins, EGFR and RET, were obtained from a protein data bank. The synthesized compounds, including a5, were docked to the active sites of these proteins to predict their binding conformations and affinities. Visualization of the docking results was performed using Discovery Studio software to analyze the molecular interactions, such as hydrogen bonds and  $\pi$ -stacking, between the ligands and the protein residues[1].

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Caption: Proposed mechanism of action for the indole-aniline derivatives.

The study highlights that the presence of the indole and aniline fragments in compound a5 contributes to stable hydrogen bonds and  $\pi$ -stacking interactions within the active sites of EGFR and RET, which is a characteristic of effective kinase inhibitors.<sup>[1]</sup> These findings underscore the potential of 2-(3-(1H-indol-2-yl)-1H-1,2,4-triazol-5-yl)aniline derivatives as lead compounds for the development of novel anticancer agents. Further in-vitro and in-vivo studies are warranted to validate these in-silico predictions and to explore the full therapeutic potential of this chemical class.

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## References

- 1. SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
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